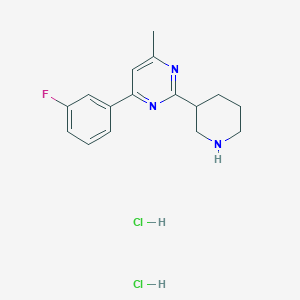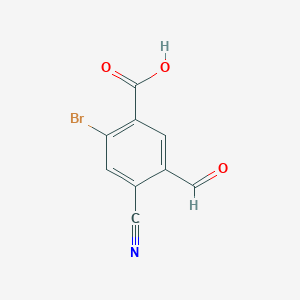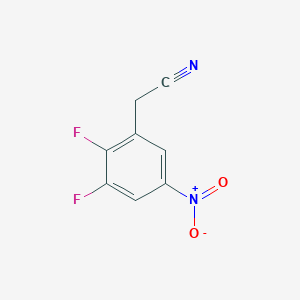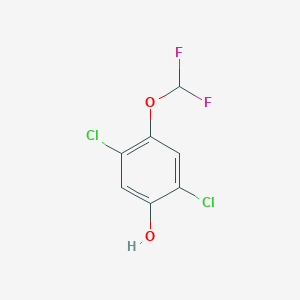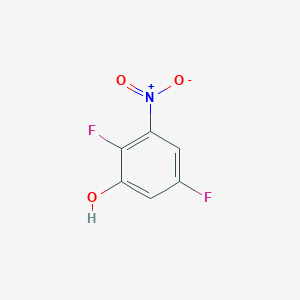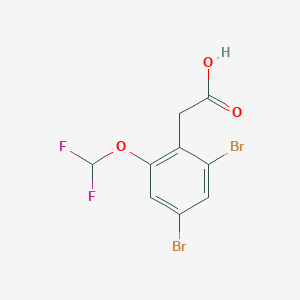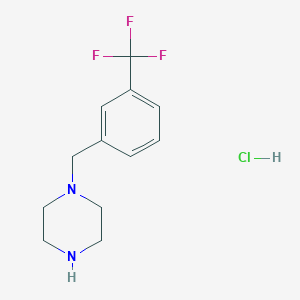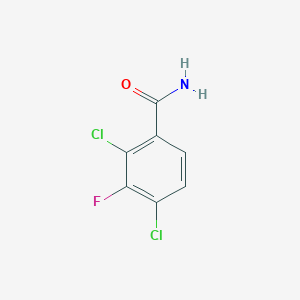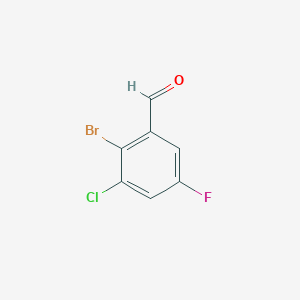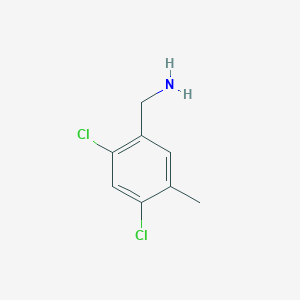![molecular formula C11H15Cl2N3 B1413413 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 2109371-72-2](/img/structure/B1413413.png)
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
描述
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, making FGFR inhibitors a promising area of research for cancer therapy .
作用机制
- By inhibiting α-amylase, PPD limits carbohydrate digestion and subsequently reduces glucose absorption .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis. The compound binds to the ATP-binding site of the FGFRs, preventing their activation and subsequent downstream signaling.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, blocking the activation of downstream signaling pathways. The compound’s low molecular weight enhances its binding affinity and specificity, making it a promising lead compound for further development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that it maintains its inhibitory effects on FGFRs and cellular functions, although the extent of inhibition may decrease slightly over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth and metastasis without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed. These findings suggest a therapeutic window within which the compound is both effective and safe.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity, contributing to the overall effects of the compound. The compound’s metabolism can also affect its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on FGFRs . It may also localize to other cellular compartments, such as the nucleus, depending on the presence of specific targeting signals or post-translational modifications. The compound’s localization can influence its activity and effectiveness in inhibiting cellular processes.
准备方法
The synthesis of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and pyrrole.
Introduction of the Pyrrolidin-3-yl Group: This step involves the addition of a pyrrolidine moiety to the pyrrolo[2,3-b]pyridine core. This can be done using reagents like pyrrolidine and suitable catalysts.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, typically by treatment with hydrochloric acid.
化学反应分析
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Addition: Addition reactions can occur at the pyrrolidine ring, involving reagents like acids or bases.
科学研究应用
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:
Cancer Research: As an FGFR inhibitor, this compound is studied for its potential to inhibit the proliferation of cancer cells and induce apoptosis.
Drug Development: The compound serves as a lead compound for the development of new FGFR inhibitors with improved efficacy and selectivity.
Biological Studies: It is used in various biological studies to understand the role of FGFR signaling pathways in cellular processes and disease progression.
相似化合物的比较
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is compared with other FGFR inhibitors such as:
AZD4547: A potent FGFR inhibitor with similar mechanisms of action but different chemical structures.
Erdafitinib: Another FGFR inhibitor approved for the treatment of certain cancers, with a different molecular structure and pharmacokinetic profile.
BGJ398: A selective FGFR inhibitor with distinct chemical properties and clinical applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic applications.
属性
IUPAC Name |
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQSVUSQARYGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


